

# In Vitro Assessment of Chlorpromazine's Antiviral Activity: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chlorazine*

Cat. No.: *B1195485*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Chlorpromazine (CPZ), a phenothiazine derivative and a well-established antipsychotic medication, has demonstrated a broad spectrum of antiviral activity in numerous in vitro studies.<sup>[1][2][3]</sup> Its primary mechanism of action is the inhibition of clathrin-mediated endocytosis, a crucial pathway for the entry of many viruses into host cells.<sup>[4][5]</sup> By interfering with the formation of clathrin-coated pits at the cell membrane, chlorpromazine effectively prevents viral entry and subsequent replication.<sup>[2]</sup> Evidence also suggests that chlorpromazine may exert antiviral effects at post-entry stages of the viral life cycle for some viruses.<sup>[2]</sup> These application notes provide a summary of the in vitro antiviral activity of chlorpromazine against a range of viruses and detailed protocols for its assessment.

## Data Presentation

The antiviral activity of chlorpromazine against various RNA viruses has been quantified in several studies. The following table summarizes the key quantitative data, including the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50/IC50.

| Virus                                         | Cell Line     | EC50/IC50<br>( $\mu$ M) | CC50 ( $\mu$ M) | Selectivity<br>Index (SI) | Reference(s) |
|-----------------------------------------------|---------------|-------------------------|-----------------|---------------------------|--------------|
| Coronaviruses                                 |               |                         |                 |                           |              |
| S                                             |               |                         |                 |                           |              |
| MERS-CoV                                      | Vero          | 4.9                     | >25             | >5.1                      | [2]          |
| MERS-CoV                                      | Vero E6       | 9.51                    | >30             | >3.15                     | [2]          |
| SARS-CoV                                      | Vero E6       | 12.97                   | >30             | >2.31                     | [2]          |
| SARS-CoV-2                                    | Vero E6       | 8.2                     | 13.5            | 1.65                      | [1]          |
| SARS-CoV-2                                    | A549-ACE2     | 11.3                    | 23.1            | 2.04                      | [1]          |
| HCoV-229E-GFP                                 | Huh7          | 2.5                     | >25             | >10                       | [2]          |
| Flaviviruses                                  |               |                         |                 |                           |              |
| Dengue virus (DENV)                           | HEK293T       | Not specified           | >30             | Not specified             | [6]          |
| West Nile Virus (WNV)                         | Not specified | Not specified           | Not specified   | Not specified             | [2]          |
| Other RNA Viruses                             |               |                         |                 |                           |              |
| Hepatitis C Virus (HCV)                       | Huh7          | Not specified           | Not specified   | Not specified             | [2]          |
| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) |               |                         |                 |                           |              |
|                                               | Vero E6       | 10.6 - 15.8             | Not specified   | Not specified             | [6]          |

## Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

Chlorpromazine's primary antiviral mechanism involves the disruption of clathrin-mediated endocytosis.<sup>[4][5]</sup> This process is essential for the cellular uptake of various macromolecules and is hijacked by many viruses for entry into host cells. Chlorpromazine, as a cationic amphiphilic drug, is believed to cause a translocation of clathrin and the adaptor protein complex 2 (AP2) from the plasma membrane to intracellular vesicles, thereby inhibiting the formation of clathrin-coated pits.<sup>[1]</sup>

## Mechanism of Action: Chlorpromazine's Inhibition of Viral Entry

[Click to download full resolution via product page](#)

Caption: Chlorpromazine inhibits viral entry by blocking clathrin-mediated endocytosis.

# Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the antiviral activity of chlorpromazine.

## Protocol 1: Virus Yield Reduction Assay

This assay determines the effect of chlorpromazine on the production of infectious virus particles.

Materials:

- Susceptible host cells (e.g., Vero E6, A549-ACE2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Virus stock of known titer
- Chlorpromazine hydrochloride
- 96-well cell culture plates
- Sterile PBS
- Reagents for viral RNA extraction and RT-qPCR

Procedure:

- Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer within 24 hours.
- Drug Preparation: Prepare serial dilutions of chlorpromazine in cell culture medium. A typical concentration range to test is 2  $\mu$ M to 32  $\mu$ M.[\[1\]](#)
- Pre-treatment: Two hours prior to infection, remove the culture medium from the cells and replace it with medium containing the various concentrations of chlorpromazine or a vehicle control (e.g., sterile water).[\[1\]](#)

- Infection: Remove the drug-containing medium and infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.1 for Vero E6 cells or 1 for A549-ACE2 cells.<sup>[1]</sup> Incubate for 2 hours to allow for viral adsorption.
- Treatment: Remove the virus inoculum and add fresh medium containing the respective concentrations of chlorpromazine or vehicle control.
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.<sup>[1]</sup>
- Harvesting: After incubation, harvest the cell culture supernatants.
- Quantification: Extract viral RNA from the supernatants and quantify the viral load using RT-qPCR.
- Data Analysis: Calculate the 50% inhibitory concentration (IC<sub>50</sub>), which is the concentration of chlorpromazine that reduces the viral yield by 50% compared to the vehicle control.

## Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration at which chlorpromazine is toxic to the host cells, allowing for the calculation of the selectivity index.

### Materials:

- Host cells
- Complete cell culture medium
- Chlorpromazine hydrochloride
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
- Drug Treatment: Treat the cells with the same serial dilutions of chlorpromazine as used in the antiviral assay. Include a "cells only" control (no drug).
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
- MTT Addition: After incubation, add 10-20  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization: Carefully remove the medium and add 100-150  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the percentage of viability against the log of the chlorpromazine concentration to determine the 50% cytotoxic concentration (CC50).

## Experimental Workflow for Antiviral and Cytotoxicity Assessment

[Click to download full resolution via product page](#)

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of chlorpromazine.

## Conclusion

The in vitro data strongly support the antiviral potential of chlorpromazine against a variety of viruses, primarily through the inhibition of clathrin-mediated endocytosis. The provided protocols offer a framework for researchers to further investigate and characterize the antiviral properties of chlorpromazine and related compounds. Careful consideration of experimental parameters, including cell type, virus strain, and drug concentrations, is essential for obtaining robust and reproducible results. Further research is warranted to explore the full therapeutic potential of chlorpromazine as a repurposed antiviral agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibition of the replication of SARS-CoV-2 in human cells by the FDA-approved drug chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | The Large Action of Chlorpromazine: Translational and Transdisciplinary Considerations in the Face of COVID-19 [frontiersin.org]
- 5. Chlorpromazine as a Potential Antipsychotic Choice in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vitro Assessment of Chlorpromazine's Antiviral Activity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195485#in-vitro-assessment-of-chlorpromazine-s-antiviral-activity>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)